molecular formula C18H18N2O4S2 B11575823 Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11575823
M. Wt: 390.5 g/mol
InChI Key: LWYWZWMNKFSDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiazolidinone derivatives. . The structure of this compound includes a thiazolidinone ring, a thiophene ring, and an ethyl ester group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiazolidinone ring and the thiophene ring. One common method involves the reaction of 2-aminothiazolidin-4-one with 4,5-dimethylthiophene-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of the thiazolidinone and thiophene rings, along with the ethyl ester group.

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O4S2/c1-4-24-17(22)13-10(2)11(3)25-14(13)19-15-16(21)20(18(23)26-15)12-8-6-5-7-9-12/h5-9,15,19H,4H2,1-3H3

InChI Key

LWYWZWMNKFSDGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.